molecular formula C17H10F2O3 B15105539 2-[4-(difluoromethoxy)benzylidene]-1H-indene-1,3(2H)-dione

2-[4-(difluoromethoxy)benzylidene]-1H-indene-1,3(2H)-dione

Cat. No.: B15105539
M. Wt: 300.25 g/mol
InChI Key: RQGGSECMXQVYRC-UHFFFAOYSA-N
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Description

2-[4-(Difluoromethoxy)benzylidene]-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a difluoromethoxy group attached to a benzylidene moiety, which is further connected to an indene-1,3-dione structure. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(difluoromethoxy)benzylidene]-1H-indene-1,3(2H)-dione typically involves the condensation of 4-(difluoromethoxy)benzaldehyde with indene-1,3-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Difluoromethoxy)benzylidene]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzylidene or indene moieties are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-[4-(Difluoromethoxy)benzylidene]-1H-indene-1,3(2H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(difluoromethoxy)benzylidene]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[4-(difluoromethoxy)benzylidene]-1H-indene-1,3(2H)-dione lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H10F2O3

Molecular Weight

300.25 g/mol

IUPAC Name

2-[[4-(difluoromethoxy)phenyl]methylidene]indene-1,3-dione

InChI

InChI=1S/C17H10F2O3/c18-17(19)22-11-7-5-10(6-8-11)9-14-15(20)12-3-1-2-4-13(12)16(14)21/h1-9,17H

InChI Key

RQGGSECMXQVYRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)OC(F)F)C2=O

Origin of Product

United States

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